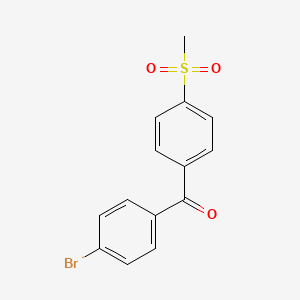
(4-Bromophenyl)(4-(methylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(4-(methylsulfonyl)phenyl)methanone is an organic compound with the molecular formula C14H11BrO3S It is characterized by the presence of a bromophenyl group and a methylsulfonylphenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(4-(methylsulfonyl)phenyl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4-methylsulfonylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to reflux conditions, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(4-(methylsulfonyl)phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of catalysts like palladium or copper to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Coupling Reactions: Catalysts (e.g., palladium, copper), ligands (e.g., triphenylphosphine), and solvents (e.g., toluene, ethanol).
Major Products Formed:
Substitution Reactions: Substituted phenyl derivatives.
Oxidation Reactions: Sulfone derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
(4-Bromophenyl)(4-(methylsulfonyl)phenyl)methanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(methylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromoanisole
- 4-Bromobenzyl bromide
- 4-Bromobenzotrifluoride
Comparison: Compared to similar compounds, it offers a broader range of chemical transformations and biological activities, making it a versatile compound in scientific research .
Properties
CAS No. |
197439-29-5 |
|---|---|
Molecular Formula |
C14H11BrO3S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-methylsulfonylphenyl)methanone |
InChI |
InChI=1S/C14H11BrO3S/c1-19(17,18)13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 |
InChI Key |
MDJBMCZZYBLPTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















